molecular formula C19H13ClF3N3O2 B14934210 N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B14934210
M. Wt: 407.8 g/mol
InChI Key: YIXPEIPRCQIRFN-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a trifluoromethyl group, and a chloro-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline core, introduction of the trifluoromethyl group, and the final coupling with the chloro-substituted phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the phenyl ring.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the quinazoline core, along with the chloro and trifluoromethyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H13ClF3N3O2

Molecular Weight

407.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C19H13ClF3N3O2/c20-14-6-4-11(9-13(14)19(21,22)23)24-17(27)10-3-5-12-15(8-10)25-16-2-1-7-26(16)18(12)28/h3-6,8-9H,1-2,7H2,(H,24,27)

InChI Key

YIXPEIPRCQIRFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2C1

Origin of Product

United States

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